4-methyl-2-oxo-5H-pyrimidine-5-carboxylic acid
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Overview
Description
4-methyl-2-oxo-5H-pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-5H-pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones with primary amines under specific conditions . Another method includes the three-component reactions of 2,3-diketo esters, amines, and ketones . Additionally, the oxidative cyclization of β-enaminones has been shown to be an effective route .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts such as Cu(II) or Ni(II) to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-5H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-methyl-2-oxo-5H-pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-5H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of viral enzymes, thereby exhibiting antiviral properties . Additionally, it can interact with cellular pathways involved in cancer progression, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-2-oxo-5H-pyrimidine-5-carboxylic acid include:
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid
- 2-thio-containing pyrimidines
- 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique set of reactions it undergoes.
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-methyl-2-oxo-5H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2,4H,1H3,(H,9,10) |
InChI Key |
KBBBEEKQKVOHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N=CC1C(=O)O |
Origin of Product |
United States |
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